5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Mechanism of Action
Target of Action
Similar compounds, such as 4,5-diamino-4h-1,2,4 triazole-3-thiol derivatives, have been reported to inhibit kinases . Kinases are enzymes that play a crucial role in cellular processes, including cell growth, division, and metabolism.
Mode of Action
It’s speculated that the compound might interact with its targets via the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring . For instance, a similar compound was found to form a hydrogen bond between the sulfur atom of the triazole and a carbonyl group in the receptor .
Biochemical Pathways
Compounds with a similar triazole nucleus have been reported to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 14321006 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Based on the potential kinase inhibition activity of similar compounds , it can be speculated that the compound might alter cellular processes regulated by kinases, such as cell growth and division.
Action Environment
Similar compounds have been reported to show increased adsorption capacity at higher temperatures , suggesting that temperature could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
5-propyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and receptors. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound has been shown to inhibit certain enzymes, leading to its potential use as an antimicrobial and anticancer agent . The nature of these interactions often involves the formation of hydrogen bonds and coordination with metal ions, which enhances the compound’s binding affinity and specificity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained modulation of cellular processes, such as apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory conditions . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes . The compound’s ability to modulate metabolic pathways underscores its potential as a therapeutic agent for various diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biological effects. Additionally, binding proteins can enhance the stability and solubility of this compound, promoting its accumulation in target tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns enable the compound to modulate specific cellular processes and pathways, contributing to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of propylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-propyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thioesters.
Scientific Research Applications
5-propyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 4-isopropylthiazol-4-phenyl-1,2,4-triazole
Uniqueness
5-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. This makes it a valuable compound for drug development and other applications where membrane permeability is crucial .
Properties
IUPAC Name |
5-propyl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-6-5(9)8-7-4/h2-3H2,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHAMKQVODCJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368649 | |
Record name | 5-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7271-46-7 | |
Record name | 1,2-Dihydro-5-propyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7271-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 5-propyl-4H-1,2,4-triazole-3-thiol and human serum albumin?
A: Human serum albumin (HSA) plays a crucial role in the transportation of various drugs and biomolecules within the bloodstream []. Understanding how small molecules, like this compound, interact with HSA provides valuable insights into their distribution, efficacy, and potential side effects. Investigating this interaction can contribute to the development of more effective and safer drug candidates.
Q2: What methods were used to study the interaction between this compound and human serum albumin in the research paper?
A: The research paper utilized a combination of spectroscopic techniques and molecular modeling to characterize the interaction []. Spectroscopic methods, likely including fluorescence quenching and UV-Vis spectroscopy, were employed to experimentally determine binding constants and thermodynamic parameters of the interaction. Molecular modeling studies were likely used to visualize the binding mode and identify key amino acid residues involved in the interaction.
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